1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by a cyclopropyl ring substituted with two methyl groups and a trifluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,2-dimethylcyclopropyl derivatives with trifluoroethanol. One common method includes the use of cyclopropyl carbinol derivatives, which are reacted with trifluoroacetic acid under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethanol moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted cyclopropyl derivatives .
Scientific Research Applications
1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 1-(2,2-Dimethylcyclopropyl)-1-propanone
- 1,2-Dimethylcyclopropane
- 2,2-Dimethyl-1-propanol
Comparison: 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoroethanol moiety, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where trifluoroethanol functionality is desired .
Properties
Molecular Formula |
C7H11F3O |
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Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H11F3O/c1-6(2)3-4(6)5(11)7(8,9)10/h4-5,11H,3H2,1-2H3 |
InChI Key |
MKGHVAYPEUZICM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(C(F)(F)F)O)C |
Origin of Product |
United States |
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